molecular formula C9H9NO5S B6145399 2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene CAS No. 1539256-26-2

2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene

Cat. No.: B6145399
CAS No.: 1539256-26-2
M. Wt: 243.24 g/mol
InChI Key: BICXKHIQCRBDMD-UHFFFAOYSA-N
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Description

2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene is an organic compound that features a benzene ring substituted with an ethenesulfonyl group, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene typically involves the introduction of the ethenesulfonyl group onto a pre-functionalized benzene ring. One common method is the sulfonylation of 4-methoxy-1-nitrobenzene with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The ethenesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(ethenesulfonyl)-4-methoxy-1-aminobenzene
  • 2-(sulfonyl)-4-methoxy-1-nitrobenzene
  • 4-methoxy-1-nitrobenzene

Uniqueness

2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene is unique due to the presence of both the ethenesulfonyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, the ethenesulfonyl group provides electrophilic reactivity, while the nitro group can participate in redox reactions, making this compound versatile for various applications .

Properties

CAS No.

1539256-26-2

Molecular Formula

C9H9NO5S

Molecular Weight

243.24 g/mol

IUPAC Name

2-ethenylsulfonyl-4-methoxy-1-nitrobenzene

InChI

InChI=1S/C9H9NO5S/c1-3-16(13,14)9-6-7(15-2)4-5-8(9)10(11)12/h3-6H,1H2,2H3

InChI Key

BICXKHIQCRBDMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)C=C

Purity

95

Origin of Product

United States

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